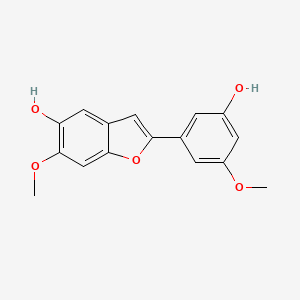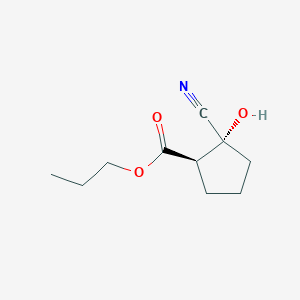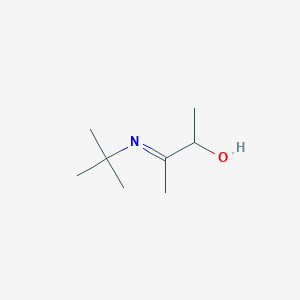![molecular formula C10H16N4O2 B13809925 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol CAS No. 526184-84-9](/img/structure/B13809925.png)
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol is a complex organic compound featuring a pyrrolidine ring fused with a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridine derivatives and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under inert atmosphere, using solvents like dichloromethane or ethanol, and require catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth and apoptosis.
相似化合物的比较
- 1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(ethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
- 1-[5-Amino-6-(dimethylamino)pyridin-2-yl]pyrrolidine-3,4-diol
Comparison:
- Structural Differences: Variations in the amino group (methyl, ethyl, dimethyl) lead to differences in chemical reactivity and biological activity.
- Uniqueness: The specific arrangement of functional groups in this compound provides unique properties, such as specific binding affinities and reactivity profiles.
属性
CAS 编号 |
526184-84-9 |
|---|---|
分子式 |
C10H16N4O2 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
1-[5-amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H16N4O2/c1-12-10-6(11)2-3-9(13-10)14-4-7(15)8(16)5-14/h2-3,7-8,15-16H,4-5,11H2,1H3,(H,12,13) |
InChI 键 |
GMKNWCXIOWDBFT-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=CC(=N1)N2CC(C(C2)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
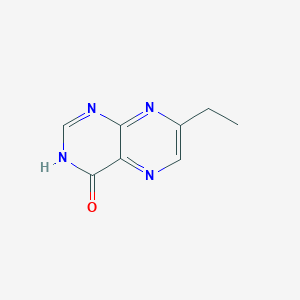
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)

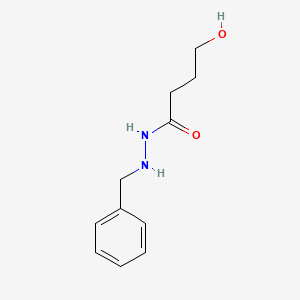
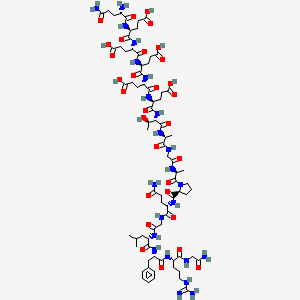
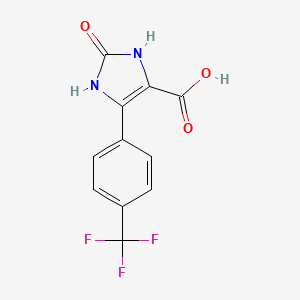
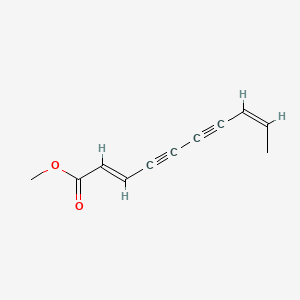
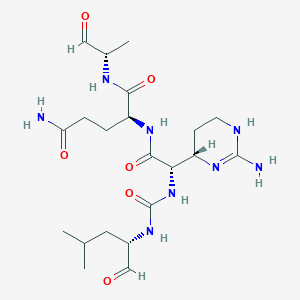
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
